molecular formula C15H19N3O4S B2392125 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1234858-16-2

2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2392125
CAS No.: 1234858-16-2
M. Wt: 337.39
InChI Key: NSPHAPGUJZNIQX-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an isopropylsulfonyl group, a phenyl ring, and an oxadiazole moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-(isopropylsulfonyl)phenylamine: This intermediate is synthesized by sulfonylation of 4-aminophenyl with isopropylsulfonyl chloride under basic conditions.

    Formation of 3-methyl-1,2,4-oxadiazole: This is achieved by cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling 4-(isopropylsulfonyl)phenylamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The isopropylsulfonyl group and oxadiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
  • 2-(4-(ethylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
  • 2-(4-(propylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide lies in its isopropylsulfonyl group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-10(2)23(20,21)13-6-4-12(5-7-13)8-14(19)16-9-15-17-11(3)18-22-15/h4-7,10H,8-9H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPHAPGUJZNIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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